1-[(4-Ethylphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Overview
Description
1-[(4-Ethylphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperazine ring substituted with an ethylphenylmethyl group and a nitrophenylsulfonyl group, along with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethylphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Substitution with Ethylphenylmethyl Group: The piperazine ring is then reacted with 4-ethylbenzyl chloride in the presence of a base such as potassium carbonate to introduce the ethylphenylmethyl group.
Introduction of the Nitrophenylsulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethylphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Ethylphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The nitrophenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methylphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine
- 1-[(4-Ethylphenyl)methyl]-4-(2-aminophenyl)sulfonylpiperazine
- 1-[(4-Ethylphenyl)methyl]-4-(2-nitrophenyl)sulfonylmorpholine
Uniqueness
1-[(4-Ethylphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine is unique due to the combination of its ethylphenylmethyl and nitrophenylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S.C2H2O4/c1-2-16-7-9-17(10-8-16)15-20-11-13-21(14-12-20)27(25,26)19-6-4-3-5-18(19)22(23)24;3-1(4)2(5)6/h3-10H,2,11-15H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSBKIQMCPTARK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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